3-Hydroxy-4-methylfuran-2(5H)-one
Description
Contextualization within the Butenolide and Furanone Chemical Families
3-Hydroxy-4-methylfuran-2(5H)-one, a name that precisely describes its molecular architecture, belongs to the broader chemical families of furanones and butenolides. Furanones are a class of heterocyclic compounds featuring a furan (B31954) ring with a ketone group. evitachem.combenthamscience.comresearchgate.net Specifically, this compound is a 2(5H)-furanone, indicating the position of the carbonyl group and the double bond within the five-membered ring. nih.gov
The term butenolide refers to α,β-unsaturated γ-lactones, which is a structural characteristic of this compound. researchgate.net The furanone ring itself is a core structure found in a multitude of natural products and synthetic molecules, highlighting its fundamental importance in organic chemistry. benthamscience.comresearchgate.net
Significance of Furanone Scaffolds in Natural Products and Synthetic Chemistry
The furanone scaffold is a privileged structure in the realm of natural products, appearing in a diverse array of biologically active compounds. benthamscience.comresearchgate.net These structures are found in various natural sources, from plants to marine organisms. nih.govnih.gov The presence of the furanone ring is often associated with a wide spectrum of biological activities. benthamscience.comresearchgate.net
In synthetic chemistry, the furanone ring serves as a versatile building block for the creation of more complex molecules. nih.govresearchgate.net Its reactivity allows for various chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. nih.gov The development of new synthetic methodologies for constructing and modifying the furanone ring is an active area of research, driven by the desire to access novel compounds with potentially useful properties. researchgate.net
Historical Perspective of this compound Research
The study of furanones, in general, has a history that dates back to the late 19th century with the investigation of compounds like 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net Research into specific furanone derivatives, including those with structures similar to this compound, has been driven by their identification in natural sources and their interesting sensory properties. For instance, related furanones are known for their contribution to the aroma of various fruits and foods. nih.gov
A key aspect of the research history of this compound and its analogs involves their synthesis. Patented methods describe the preparation of related compounds, such as 5-hydroxy-4-methyl-2(5H)-furanone, from starting materials like alkyl β-formylcrotonates. google.com The continuous interest in these compounds stems from their potential applications, which has spurred the development of various synthetic routes to access them and their derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-methyl-2H-furan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-3-2-8-5(7)4(3)6/h6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXOVRUZZHZUNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510176 | |
| Record name | 3-Hydroxy-4-methylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22438-62-6 | |
| Record name | 3-Hydroxy-4-methylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Environmental Fate of 3 Hydroxy 4 Methylfuran 2 5h One
Oxidative Transformations of the Furanone Ring System
The furanone ring is susceptible to oxidation. For instance, 3-Hydroxy-4-methylfuran-2(5H)-one can be oxidized to form 3,4-dihydroxy-2-methylfuran-5(2H)-one using oxidizing agents like hydrogen peroxide or potassium permanganate. evitachem.com The presence of the double bond and the electron-donating hydroxyl and methyl groups makes the ring susceptible to electrophilic attack and subsequent oxidation.
In the atmosphere, furanoids, including this compound, are subject to degradation by major atmospheric oxidants. acs.org These reactions can lead to the formation of secondary pollutants that impact air quality. acs.org
Reductive Transformations of the Lactone Moiety
The lactone functional group within the furanone structure can undergo reduction. For example, reduction reactions can yield 4-methyl-2,5-dihydrofuran-3-one using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. evitachem.com This transformation converts the lactone into a cyclic ether and a secondary alcohol.
Substitution Reactions on the Furanone Core
The hydroxyl group on the furanone core of this compound can be substituted with various functional groups. evitachem.com Reagents like thionyl chloride or phosphorus tribromide can be used for these substitution reactions. evitachem.com Additionally, in related dihalo-substituted furanones, the halogen atoms are labile and offer sites for introducing other substituents, highlighting the potential for substitution reactions on the furanone ring. mdpi.com
Nucleophilic Attack and Ring-Opening Reactions
The furanone ring, particularly at the carbonyl carbon of the lactone, is susceptible to nucleophilic attack. In the presence of a base, 3,4-dihalo-5-hydroxy-2(5H)-furanones can exist in equilibrium with an open-chain form, (Z)-2,3-dihalo-4-oxo-butenoic acid. mdpi.com This open form can then react with nucleophiles. mdpi.comnih.gov For example, phenols and their derivatives can act as efficient nucleophiles, leading to substitution at the C5 position. nih.gov Similarly, mercaptans can attack the furanone ring, with the site of substitution (C4 or C5) depending on the reaction conditions. nih.gov
Atmospheric Degradation Mechanisms of Furanone Compounds
Furanone compounds released into the atmosphere from sources like biomass burning are primarily removed through reactions with hydroxyl (OH) radicals during the daytime and nitrate (B79036) (NO3) radicals at night. acs.orgcopernicus.org These reactions are significant contributors to atmospheric chemistry and the formation of secondary pollutants. acs.org
Reactions with Hydroxyl (OH) Radicals and Resulting Products
The atmospheric oxidation of furan (B31954) and its derivatives is mainly initiated by their reaction with hydroxyl (OH) radicals. acs.org This reaction typically begins with the addition of the OH radical to the furan ring, primarily at the C2 or C5 positions, forming a chemically activated adduct. nih.govresearchgate.net This adduct can then undergo ring-opening to form unsaturated 1,4-dicarbonyl compounds or be converted into ring-retaining products like 5-hydroxy-2-furanone compounds. acs.orgnih.govresearchgate.net
Studies on the reaction of OH radicals with methyl-substituted furans have identified various products, including unsaturated 1,4-dicarbonyls and hydroxy-furanones. acs.orgnih.gov For example, the reaction with 3-methylfuran (B129892) produces HC(O)C(CH3)=CHCHO with a molar yield of 38 ± 2%. acs.orgnih.gov Theoretical calculations suggest that the oxidation of 3-methylfuran by OH radicals can lead to the formation of dicarbonyl compounds with a molar yield of 0.26 and also predicts high yields of ring-retaining 5-hydroxy-2-furanone compounds. nih.gov
Table 1: Products and Molar Yields from the Reaction of OH Radicals with Methyl-Substituted Furans
| Reactant | Product | Molar Yield (%) |
| Furan | HC(O)CH=CHCHO | 75 ± 5 |
| 2-Methylfuran | CH3C(O)CH=CHCHO | 31 ± 5 |
| 3-Methylfuran | HC(O)C(CH3)=CHCHO | 38 ± 2 |
| 2,3-Dimethylfuran | CH3C(O)C(CH3)=CHCHO | 8 ± 2 |
| 2,5-Dimethylfuran (B142691) | 3-Hexene-2,5-dione | 27 |
| Data sourced from Aschmann et al. (2014) acs.orgnih.gov |
Reactions with Nitrate (NO3) Radicals and Resulting Products
During the nighttime, the primary atmospheric loss process for many furans is the reaction with the nitrate (NO3) radical. copernicus.orgresearchgate.net The nitrate radical is formed from the reaction of nitrogen dioxide (NO2) with ozone (O3). copernicus.org The reaction of NO3 with furans is thought to proceed via addition to the furan ring. researchgate.net
For some furanones, like α-angelicalactone (5-methyl-2(3H)-furanone), the reaction with NO3 is a significant removal pathway, while for others, such as γ-crotonolactone (2(5H)-furanone), it is not an important atmospheric sink. copernicus.org The reaction of NO3 radicals with 3-methylfuran has been shown to lead to the formation of secondary organic aerosols (SOA), with yields ranging from 1.6% to 2.4%. researchgate.net
Table 2: Rate Coefficients for the Reaction of NO3 Radicals with Various Furan Compounds
| Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |
| Furan | (1.49 ± 0.23) × 10⁻¹² |
| 2-Methylfuran | (2.26 ± 0.52) × 10⁻¹¹ |
| 2,5-Dimethylfuran | (1.02 ± 0.31) × 10⁻¹⁰ |
| Furfural (B47365) | (9.07 ± 2.3) × 10⁻¹⁴ |
| α-Angelicalactone | (3.01 ± 0.45) × 10⁻¹² |
| γ-Crotonolactone | <1.4 × 10⁻¹⁶ |
| Data sourced from Newland et al. (2022) copernicus.org |
Reactions with Chlorine (Cl) Atoms and Resulting Products
The reaction of furan derivatives with chlorine atoms is particularly relevant in marine and coastal areas where chlorine atom concentrations can be significant. Studies on the atmospheric degradation of 3-methylfuran by chlorine atoms have shown that the reaction proceeds via two main pathways: addition of the chlorine atom to the furan ring and H-atom abstraction from the methyl group. copernicus.org
The primary products identified from the reaction of 3-methylfuran with Cl atoms include chlorinated methylfuranones and hydroxy-methylfuranones. copernicus.org The formation of these products suggests that the C=C double bonds in the furan ring are susceptible to attack by chlorine atoms. One of the specific hydroxy-methylfuranone isomers identified was 5-hydroxy-4-methyl-2(5H)-furanone. bohrium.comcopernicus.org Given the structural similarity, it is plausible that the reaction of this compound with chlorine atoms would also lead to the formation of chlorinated and further oxidized products.
The addition of a chlorine atom to the furan ring is the dominant pathway. bohrium.com This can lead to the formation of chlorinated furanone derivatives. H-atom abstraction from the methyl group is a minor pathway but contributes to the diversity of reaction products. copernicus.org
Table 1: Potential Products from the Reaction of this compound with Cl Atoms (Inferred from 3-Methylfuran Studies)
| Product Class | Specific Examples (from 3-methylfuran) | Plausible Analogues from this compound |
| Chlorinated Methylfuranones | 5-Chloro-3-methyl-2(5H)-furanone | Chloro-hydroxy-methyl-furanone isomers |
| Hydroxy-methylfuranones | 5-hydroxy-4-methyl-2(5H)-furanone | Dihydroxy-methyl-furanone isomers |
This table is based on inferred reaction pathways from studies on 3-methylfuran. copernicus.org
Formation Pathways of Atmospheric Secondary Organic Aerosol Precursors
Furan and its derivatives are recognized as precursors to secondary organic aerosols (SOA). gatech.eduresearchgate.net The oxidation of these compounds in the atmosphere leads to the formation of lower volatility products that can partition into the aerosol phase. The formation of SOA from furans is influenced by factors such as the concentration of NOx and relative humidity. copernicus.orgconfex.com
The oxidation of 3-methylfuran by nitrate radicals (NO3), a key nighttime oxidant, has been shown to produce hydroxy-methylfuranones, including 5-hydroxy-4-methyl-2(5H)-furanone. bohrium.comresearchgate.net This indicates that hydroxylated furanones can be products of atmospheric oxidation and subsequently act as SOA precursors. The oxidation of furans, in general, can lead to ring-opening products, such as dicarbonyls, and ring-retaining products, including furanones and anhydrides like maleic anhydride. gatech.edumdpi.com
The formation of low-volatility products, such as hydroxylated and nitrated compounds, is a key step in SOA formation. copernicus.org For instance, the photooxidation of furan can lead to the formation of low-volatility hydroxyl nitrates and dihydroxyl dinitrates, which contribute to SOA mass. copernicus.orgconfex.com Given that this compound already possesses a hydroxyl group, its atmospheric oxidation products are likely to have even lower volatility, making them effective SOA precursors. Aqueous-phase reactions in clouds, fog, and aerosol water can also be a significant pathway for SOA formation from water-soluble furan derivatives. escholarship.org
Table 2: Key Atmospheric Reactions and Products Leading to SOA Precursors from Furan Derivatives
| Precursor | Oxidant | Key Products/Product Classes | Relevance to SOA Formation |
| Furan | OH, NO3 | Dicarbonyls, Hydroxy-furanones, Organic Nitrates | Products have lower volatility and can partition to the aerosol phase. gatech.educopernicus.orgconfex.com |
| 3-Methylfuran | Cl, OH, NO3 | Chlorinated methylfuranones, Hydroxy-methylfuranones, Dicarbonyls, Nitrated compounds | Formation of functionalized, less volatile products that act as SOA precursors. copernicus.org |
| Furfural | Cl, OH, O3 | 5-chloro-2(5H)-furanone, Maleic anhydride | Leads to the formation of ultrafine aerosol particles. mdpi.com |
Advanced Characterization and Computational Studies of 3 Hydroxy 4 Methylfuran 2 5h One
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)
Spectroscopic methods are fundamental in determining the precise molecular structure of 3-Hydroxy-4-methylfuran-2(5H)-one.
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular formula, C₅H₆O₃ (molecular weight: 114.10 g/mol ). nih.gov Fragmentation analysis can reveal the loss of specific groups, such as CO, CH₃, and H₂O, providing clues about the molecule's structure. imreblank.chwhitman.edu For example, a study on the fragmentation of related 3(2H)-furanones detailed the characteristic losses and rearrangement patterns under mass spectrometric conditions. imreblank.ch
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the lactone ring, and C=C double bonds within the furanone ring. For the related compound 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, various IR spectra are available for comparison. spectrabase.com
Table 5.1: Spectroscopic Data for Furanone Derivatives
| Compound | Spectroscopic Technique | Key Findings/Available Data | Reference |
| 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone | ¹H NMR, ¹³C NMR, IR, MS (GC) | Multiple spectra available for comparison. | chemicalbook.comspectrabase.com |
| 3-hydroxy-4,5-dimethyl-5H-furan-2-one | ¹³C NMR | Spectrum available. | spectrabase.com |
| 4-hydroxy-5-methyl-3(2H)-furanone | MS (GC) | Fragmentation pathways studied. | imreblank.chspectrabase.com |
Chromatographic Methods for Analysis and Purification (e.g., GC-MS, HPLC)
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and semi-volatile compounds like furanones. In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a capillary column, followed by detection and identification by mass spectrometry. This method has been successfully applied for the determination of related hydroxyfuranones in various samples, including chlorinated water. nih.govnih.gov For instance, a GC-MS method was developed to quantify 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone, demonstrating the utility of this technique for analyzing substituted furanones. nih.gov
High-Performance Liquid Chromatography (HPLC) is suitable for the analysis of less volatile or thermally sensitive compounds. While specific HPLC methods for this compound are not detailed in the provided results, HPLC is a standard technique for the analysis of furanones and their derivatives, often used for purification and quantification in food and environmental samples.
Table 5.2: Chromatographic Methods for Furanone Analysis
| Method | Application | Key Features | Reference |
| GC-MS | Quantification of furanone derivatives in water samples. | High sensitivity and selectivity, allows for derivatization for improved analysis. | nih.govnih.gov |
| GC-MS/MS | Determination of chlorinated and brominated hydroxyfuranones. | Enhanced selectivity and sensitivity compared to single MS. | nih.gov |
Theoretical and Computational Chemistry Approaches
Computational chemistry provides valuable insights into the electronic structure, reactivity, and potential biological interactions of this compound.
DFT calculations are used to model the electronic structure of molecules, providing information about orbital energies, charge distribution, and reactivity indices. These calculations can help predict the most likely sites for electrophilic and nucleophilic attack, as well as the stability of different tautomeric forms. While specific DFT studies on this compound were not found, DFT is a common method for studying furan (B31954) chemistry.
Molecular dynamics (MD) simulations can be used to study the conformational flexibility of this compound and its interactions with other molecules, such as water or biological macromolecules. nih.govnih.gov MD simulations provide a dynamic picture of the molecule's behavior over time, which can be crucial for understanding its properties in different environments. For example, MD simulations have been used to investigate the interactions of guest peptides within protein-RNA condensates and the behavior of water molecules at a graphite (B72142) surface, showcasing the versatility of this technique. nih.govmdpi.com
Quantum chemical calculations, including DFT, are instrumental in elucidating reaction mechanisms. These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. This approach has been used to study the ozonolysis mechanism of 2,5-dimethylfuran (B142691), a related compound, providing insights into the formation of various oxidation products. rsc.org Such studies can help to understand the degradation pathways of this compound in different chemical environments.
In silico methods are increasingly used to predict the biological activity and potential molecular targets of compounds. These approaches include molecular docking, which predicts the binding affinity of a molecule to a protein's active site, and quantitative structure-activity relationship (QSAR) studies. Such computational screening can help to identify potential pharmacological properties of this compound. For instance, in silico evaluations have been conducted to assess the potential of other small molecules as inhibitors of various enzymes and receptors. nih.govmdpi.com These computational tools can guide further experimental investigations into the biological effects of this furanone derivative.
Table 5.3: Computational Approaches and Their Applications
| Computational Method | Application | Potential Insights for this compound |
| Density Functional Theory (DFT) | Electronic structure, reactivity prediction. | Identification of reactive sites, understanding of stability. |
| Molecular Dynamics (MD) Simulations | Conformational analysis, intermolecular interactions. | Understanding behavior in solution and interactions with biological targets. nih.govnih.gov |
| Quantum Chemical Calculations | Reaction mechanism elucidation. | Prediction of degradation pathways and reaction products. rsc.org |
| In Silico Prediction (e.g., Molecular Docking) | Biological activity screening. | Identification of potential protein targets and pharmacological activities. nih.govmdpi.com |
Emerging Research Areas and Future Perspectives for 3 Hydroxy 4 Methylfuran 2 5h One
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 2(5H)-furanones is an active area of research, with a growing emphasis on green and sustainable methods. cnif.cn Current industrial syntheses of related furanones often involve multi-step processes with costly starting materials. cnif.cn Future research on 3-Hydroxy-4-methylfuran-2(5H)-one is expected to focus on developing more efficient and environmentally friendly synthetic routes.
One promising approach involves the use of biomass-derived platform chemicals. Furfural (B47365) and hydroxymethylfurfural (HMF), which can be obtained from lignocellulosic biomass, are valuable starting materials for the synthesis of a variety of furan (B31954) derivatives. mdpi.com Methodologies leveraging these renewable feedstocks could provide a sustainable pathway to this compound.
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biomass-derived Feedstocks | Renewable, reduced reliance on fossil fuels. | Efficient conversion of furfural or HMF to the target compound. |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. | Development of selective and robust solid acid or zeolite catalysts. |
| Biocatalysis | High selectivity, mild reaction conditions. | Identification and engineering of enzymes for specific bond formations. |
| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction parameters in continuous flow systems. |
Exploration of Undiscovered Biological Activities and Underlying Mechanisms
Furanone derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comontosight.ai While the bioactivity of this compound has not been extensively studied, research on related compounds provides a strong rationale for its investigation.
For example, 4,5-diaryl-3-hydroxy-2(5H)-furanones have been synthesized and evaluated for their antioxidant and anti-proliferative activities, with some derivatives showing promise as HIV-1 integrase inhibitors. nih.gov Another related compound, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), has demonstrated broad-spectrum antimicrobial activity against human pathogenic bacteria and fungi. mdpi.com These findings suggest that this compound could possess similar or novel biological properties.
Future research should involve systematic screening of this compound against a diverse panel of biological targets. This could include assays for enzymatic inhibition (e.g., kinases, cyclooxygenases), antimicrobial activity against clinically relevant strains, and cytotoxic effects on various cancer cell lines. Elucidating the mechanisms of action will be crucial for understanding its therapeutic potential.
Application of Advanced Analytical and Computational Techniques for Comprehensive Characterization
A thorough understanding of the physicochemical properties and behavior of this compound is fundamental to its application. Advanced analytical techniques are indispensable for its comprehensive characterization. While specific data for the target compound is scarce, standard analytical methods for related furanones are well-established.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for the separation and quantification of furanones. mdpi.com Mass spectrometry (MS), often coupled with GC or HPLC, is essential for structural elucidation and identification. nist.govnist.gov Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure. nih.gov
Computational chemistry offers powerful tools to complement experimental studies. Quantum chemical calculations can be employed to predict molecular properties such as geometry, electronic structure, and reactivity. nih.gov These theoretical models can aid in understanding reaction mechanisms and predicting the spectroscopic signatures of this compound and its derivatives, facilitating their identification in complex mixtures. For instance, predicted collision cross-section (CCS) values can be valuable in mass spectrometry-based analyses.
Investigation of its Role in Environmental Chemistry and Atmospheric Processes
Furanoids are recognized as significant volatile organic compounds (VOCs) emitted from sources such as biomass burning. acs.orgnoaa.gov Once released into the atmosphere, they can participate in photochemical reactions, influencing air quality and atmospheric chemistry. acs.orgnoaa.gov The atmospheric degradation of furanoids by oxidants like hydroxyl radicals (OH), nitrate (B79036) radicals (NO3), and ozone (O3) can lead to the formation of secondary pollutants, including ozone and secondary organic aerosols (SOA). acs.orgnoaa.gov
The atmospheric fate of 2(5H)-furanone, a parent compound, involves degradation by hydroxyl radicals and ozone, with estimated atmospheric half-lives of 29 hours and 13 hours, respectively. nih.gov It is anticipated that this compound will have a similar or even more reactive profile due to the presence of the hydroxyl and methyl groups.
Future research should focus on determining the atmospheric lifetime of this compound and identifying its degradation products. Laboratory studies using smog chambers and theoretical calculations can provide valuable insights into its reaction kinetics and mechanisms. Understanding its environmental impact is crucial, especially if it is to be produced and used on a larger scale. There are currently no indications of significant adverse environmental effects such as ozone depletion or global warming potential from related furanones. vigon.com
Utilization as a Chemical Scaffold for the Design of New Probes and Research Tools
The 2(5H)-furanone core is a versatile scaffold for the synthesis of more complex molecules. mdpi.comresearchgate.net Its unique structure, featuring a lactone, a double bond, and hydroxyl and methyl functionalities, makes this compound an attractive starting material for chemical synthesis.
The reactivity of the furanone ring allows for a variety of chemical transformations, including nucleophilic substitution and ring-opening reactions. mdpi.com This versatility can be exploited to create libraries of novel compounds with diverse biological activities. For instance, the furanone scaffold can be used to develop new chemical probes to study biological processes or to design new drug candidates.
Future research in this area could involve the synthesis of a range of derivatives of this compound and the evaluation of their properties. This could lead to the discovery of new molecules with applications in medicinal chemistry, materials science, and other fields. The development of efficient and selective methods for the functionalization of the furanone ring will be a key enabler of this research.
Q & A
Q. Q: What are the most efficient synthetic routes for 3-Hydroxy-4-methylfuran-2(5H)-one, and how do reaction conditions influence yield?
A: The compound is typically synthesized via halolactonization of γ,δ-unsaturated carboxylic acids. For example, iodolactonization of 4-pentenoic acid derivatives under acidic conditions yields 4-halo-5-hydroxyfuran-2(5H)-ones, with iodine showing higher regioselectivity than bromine . Optimization involves:
- Temperature control : Reactions at 0–5°C minimize side products.
- Catalyst selection : Lewis acids like BF₃·Et₂O improve cyclization efficiency.
- Solvent systems : Dichloromethane or THF enhances solubility of intermediates.
A comparative study showed yields ranging from 45% (Br) to 72% (I) under optimized conditions .
Structural Characterization Techniques
Q. Q: Which analytical methods are critical for confirming the structure and purity of this compound?
A: Key techniques include:
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., O–H⋯O interactions in crystal lattices) .
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR distinguish regioisomers via chemical shifts (e.g., C-3 hydroxy protons at δ 9.8–10.2 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 128.0473 for C₅H₆O₃).
Biological Activity and Assay Design
Q. Q: How can researchers design assays to evaluate the bioactivity of this compound derivatives?
A: Focus on enzyme inhibition or receptor-binding assays:
- Antimicrobial activity : Use MIC (Minimum Inhibitory Concentration) assays against S. aureus or E. coli with positive controls like ampicillin.
- Anti-inflammatory screening : Measure COX-2 inhibition via ELISA, comparing to ibuprofen .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations.
Note : Bioactivity varies with substituents; e.g., phenyl analogs show enhanced antimicrobial effects .
Advanced: Resolving Synthetic Challenges
Q. Q: How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
A: Strategies include:
- Chiral auxiliaries : Use (S)-proline to induce enantioselectivity in cyclization steps.
- Asymmetric catalysis : Ru-BINAP complexes achieve >90% ee in hydrogenation of α,β-unsaturated precursors .
- Crystallization-induced diastereomer resolution : Separate racemic mixtures using chiral resolving agents (e.g., tartaric acid) .
Data Contradictions in Bioactivity Studies
Q. Q: How should researchers address discrepancies in reported biological activities of this compound analogs?
A: Common causes and solutions:
- Assay variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers).
- Structural impurities : Confirm purity via HPLC (>95%) before testing.
- Solvent effects : Use DMSO at <1% to avoid false positives in cell-based assays.
For example, 5-phenyl derivatives showed conflicting MIC values (±2 µg/mL) due to differences in bacterial strain susceptibility .
Comparative Analysis of Structural Analogs
Q. Q: How do structural modifications at the C-4 and C-5 positions affect reactivity and bioactivity?
A: Substituents alter electronic and steric properties:
Green Chemistry Approaches
Q. Q: Can this compound be synthesized from biomass-derived precursors?
A: Yes, via:
- Levulinic acid conversion : Acid-catalyzed cyclization of levulinic acid (from cellulose) yields furanone cores .
- Enzymatic oxidation : Laccase-mediated oxidation of 5-hydroxymethylfurfural (HMF) provides chiral intermediates .
Recent studies achieved 68% yield using H₂O₂ as a green oxidant in water .
Computational Modeling for Reactivity Prediction
Q. Q: How can DFT calculations guide the design of novel this compound derivatives?
A: Key applications:
- Transition state analysis : Predict regioselectivity in cyclization steps (e.g., ΔG‡ for iodolactonization: 22 kcal/mol) .
- Docking studies : Identify binding poses with COX-2 (PDB: 5KIR) for anti-inflammatory drug design .
Software like Gaussian 16 and AutoDock Vina are widely used.
Stability and Degradation Pathways
Q. Q: What factors influence the stability of this compound under storage conditions?
A: Degradation is accelerated by:
- Light exposure : UV irradiation causes ring-opening to form diketones.
- Moisture : Hydrolysis at pH < 3 generates 4-methyl-2-oxobut-3-enoic acid.
Storage recommendations: Amber vials at −20°C under inert gas (N₂) .
Advanced: Industrial-Academic Collaboration
Q. Q: How can academic researchers collaborate with industry to scale up synthesis without compromising purity?
A: Best practices:
- Flow chemistry : Continuous reactors reduce batch variability (e.g., 90% yield at 100 g/day scale) .
- Quality-by-Design (QbD) : Define critical process parameters (CPPs) like temperature (±2°C) and pressure (±5 psi).
- Patenting strategies : Protect novel synthetic routes (e.g., WO2018102141A1 for enzymatic methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
